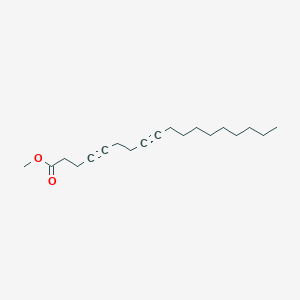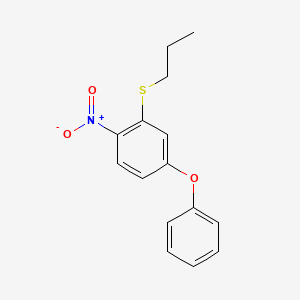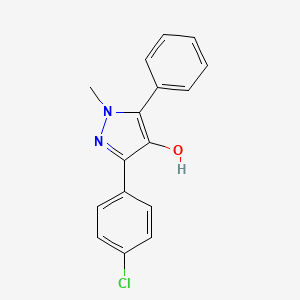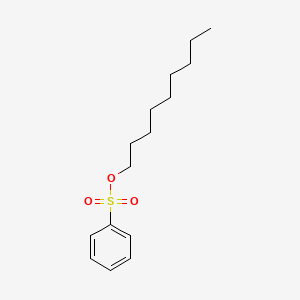
Benzenesulfonic acid, nonyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, nonyl ester is an organic compound that belongs to the class of sulfonic acid esters. It is derived from benzenesulfonic acid and nonyl alcohol. This compound is known for its surfactant properties and is used in various industrial applications, including detergents and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, nonyl ester typically involves the esterification of benzenesulfonic acid with nonyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and consistent product quality. The use of advanced catalysts and optimized reaction conditions further enhances the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, nonyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzenesulfonic acid and nonyl alcohol.
Oxidation: This compound can be oxidized to produce sulfonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the nonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Benzenesulfonic acid and nonyl alcohol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted benzenesulfonic acid esters.
Scientific Research Applications
Benzenesulfonic acid, nonyl ester has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in the formulation of biological buffers and as a detergent in protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, nonyl ester primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in detergents and emulsifiers, where it helps to disperse and stabilize mixtures of oil and water.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, methyl ester
- Benzenesulfonic acid, ethyl ester
- Benzenesulfonic acid, propyl ester
Uniqueness
Compared to its shorter-chain counterparts, benzenesulfonic acid, nonyl ester has a longer hydrophobic tail, which enhances its surfactant properties. This makes it more effective in applications requiring strong emulsifying and detergent capabilities.
Properties
CAS No. |
60832-20-4 |
|---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
nonyl benzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-11-14-18-19(16,17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 |
InChI Key |
GVRNEIKWGDQKPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


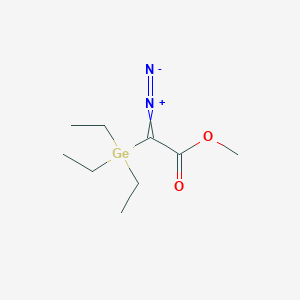
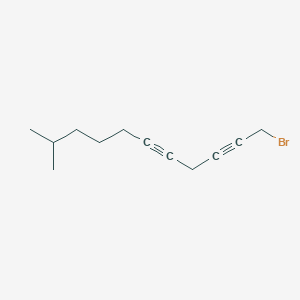
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
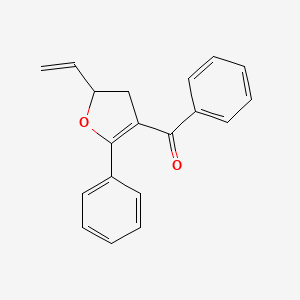
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
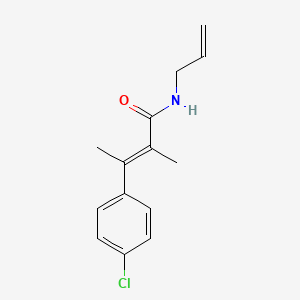
![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
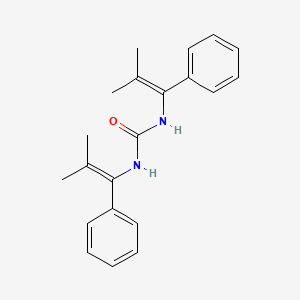
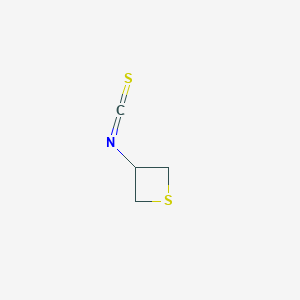
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
